4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride
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Overview
Description
4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a compound with a wide range of applications in various scientific fields. The presence of the acridine moiety in its structure makes it particularly interesting for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride typically involves the reaction of 9-aminoacridine with 4-bromobutyric acid. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the acridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted acridine derivatives.
Scientific Research Applications
4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA research.
Medicine: Investigated for its potential anticancer properties and as a fluorescent probe for imaging applications.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride involves its interaction with biological molecules such as DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of the DNA and leading to various biological effects. This intercalation can inhibit DNA replication and transcription, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutyric acid: A compound with similar structural features but lacking the acridine moiety.
4-(p-(9-Acridinylamino)phenyl)butyramide: A closely related compound with an amide group instead of a carboxylic acid group.
Uniqueness
4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride is unique due to the presence of the acridine moiety, which imparts specific biological activities such as DNA intercalation. This makes it particularly valuable in research focused on DNA interactions and potential anticancer therapies .
Properties
CAS No. |
66147-36-2 |
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Molecular Formula |
C23H21ClN2O2 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
4-[4-(acridin-10-ium-9-ylamino)phenyl]butanoic acid;chloride |
InChI |
InChI=1S/C23H20N2O2.ClH/c26-22(27)11-5-6-16-12-14-17(15-13-16)24-23-18-7-1-3-9-20(18)25-21-10-4-2-8-19(21)23;/h1-4,7-10,12-15H,5-6,11H2,(H,24,25)(H,26,27);1H |
InChI Key |
NGOADTKISQPERO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)NC4=CC=C(C=C4)CCCC(=O)O.[Cl-] |
Origin of Product |
United States |
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